2,5-Pyrrolidinedione, 1-(ethylthio)-
Description
Significance of the Pyrrolidinedione Heterocyclic Core in Organic Synthesis
The pyrrolidine-2,5-dione, or succinimide (B58015), scaffold is a prominent five-membered heterocyclic motif that plays a crucial role in organic synthesis and medicinal chemistry. uobasrah.edu.iqnih.gov This core structure is characterized by a saturated five-membered ring containing a nitrogen atom and two carbonyl groups. The presence of these functional groups imparts a unique reactivity profile, making the pyrrolidinedione ring a versatile building block for the synthesis of more complex molecules. uobasrah.edu.iq
The succinimide moiety is a key component in a wide array of biologically active compounds, exhibiting properties such as anticonvulsant, anti-inflammatory, and antimicrobial activities. uobasrah.edu.iq Its structural rigidity and ability to participate in various chemical transformations make it an attractive starting material for the construction of diverse molecular architectures. The nitrogen atom of the pyrrolidinedione ring can be readily substituted, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties.
Academic Justification for Comprehensive Investigation of 2,5-Pyrrolidinedione, 1-(ethylthio)-
A thorough investigation into specific derivatives of the pyrrolidinedione core, such as 2,5-Pyrrolidinedione, 1-(ethylthio)-, is academically justified by the potential for discovering novel chemical properties and biological activities. The introduction of an ethylthio (-SCH₂CH₃) group at the nitrogen atom introduces a sulfur-containing substituent, which can significantly influence the molecule's electronic and steric characteristics.
While extensive research exists on the broader class of N-substituted pyrrolidinediones, detailed studies focusing specifically on the 1-(ethylthio) derivative are less common. A comprehensive examination of this particular compound is therefore valuable for expanding the structure-activity relationship knowledge base of this important class of heterocycles. Understanding the impact of the N-(ethylthio) substitution on the chemical behavior and potential applications of the pyrrolidinedione framework contributes to the fundamental advancement of heterocyclic chemistry.
Chemical and Physical Properties of 2,5-Pyrrolidinedione, 1-(ethylthio)-
The fundamental chemical and physical properties of 2,5-Pyrrolidinedione, 1-(ethylthio)- are summarized in the table below. This data provides a foundational understanding of the compound's identity and basic characteristics.
| Property | Value |
| CAS Number | 42839-22-5 |
| Molecular Formula | C₆H₉NO₂S |
| Molecular Weight | 159.21 g/mol |
| Melting Point | 48-49 °C |
| Boiling Point (Predicted) | 254.5 ± 23.0 °C |
Table 1: Physicochemical Properties of 2,5-Pyrrolidinedione, 1-(ethylthio)-. chemicalbook.com
Established Synthetic Routes for the 2,5-Pyrrolidinedione, 1-(ethylthio)- Scaffold
The construction of the 1-(ethylthio)-2,5-pyrrolidinedione structure involves the formation of a nitrogen-sulfur bond, a key feature of this particular analogue. Synthetic strategies can be broadly categorized into direct N-substitution on a pre-formed pyrrolidinedione ring and methods that introduce the ethylthio group during the synthetic sequence.
Direct Alkylation Strategies for N-Substitution
Direct alkylation of the nitrogen atom of a pyrrolidinedione (succinimide) ring is a common and effective method for introducing a variety of substituents. While direct N-ethylthiolation is less common, the principles of N-alkylation provide a foundation for potential synthetic routes. A novel strategy for alkylation involves the activation of amides with reagents like triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine, which can induce the transfer of an alkyl group from the amide nitrogen to another nucleophile. rsc.org Another approach utilizes a pyridinium ylide-alkylation strategy for the selective N,N-disubstitution of pyridinium salts, demonstrating the versatility of alkylation reactions in heterocyclic chemistry. nih.gov
For the specific synthesis of 2,5-Pyrrolidinedione, 1-(ethylthio)-, a plausible direct approach would involve the reaction of succinimide with an electrophilic sulfur reagent. A potential synthetic pathway is outlined below:
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| Succinimide | Ethanesulfenyl chloride | Base (e.g., Triethylamine) | 2,5-Pyrrolidinedione, 1-(ethylthio)- |
This reaction would proceed via the deprotonation of the succinimide nitrogen by the base, followed by nucleophilic attack of the resulting anion on the electrophilic sulfur atom of ethanesulfenyl chloride.
Introduction of the Ethylthio Moiety: Synthetic Approaches
Introducing the ethylthio group can also be achieved by constructing the pyrrolidinedione ring from precursors already containing the desired functionality.
While direct synthesis of 1-ethyl-3-(ethylthio)-2,5-pyrrolidinedione is not extensively documented, its synthesis can be conceptualized based on established methodologies for similar structures. For instance, the synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione involves the reaction of crotonaldehyde with ethanethiol (B150549). researchgate.net A similar Michael addition approach could be envisioned for the synthesis of a precursor to the target pyrrolidinedione.
A hypothetical synthetic route could involve the following steps:
Michael Addition: Reaction of maleimide (B117702) with ethanethiol to yield 3-(ethylthio)pyrrolidine-2,5-dione.
N-Alkylation: Subsequent N-alkylation of the 3-(ethylthio)pyrrolidine-2,5-dione with an ethylating agent (e.g., ethyl iodide) in the presence of a base.
| Intermediate | Reagent | Condition | Product |
| Maleimide | Ethanethiol | Base catalyst | 3-(Ethylthio)pyrrolidine-2,5-dione |
| 3-(Ethylthio)pyrrolidine-2,5-dione | Ethyl iodide | Base (e.g., K2CO3) | 1-Ethyl-3-(ethylthio)-2,5-pyrrolidinedione |
General Synthetic Strategies for N-Substituted Pyrrolidinediones
Broader synthetic strategies for N-substituted pyrrolidinediones often involve coupling reactions and the activation of precursor molecules, which can be adapted for the synthesis of the target compound and its analogues.
Carbodiimide-Mediated Coupling Methods for Pyrrolidinedione Derivatives
Carbodiimides are widely used as coupling agents in organic synthesis, particularly for the formation of amide and ester bonds. wikipedia.orgcreative-proteomics.com These reagents facilitate the reaction between a carboxylic acid and an amine by activating the carboxyl group. creative-proteomics.com In the context of N-substituted pyrrolidinediones, a carbodiimide (B86325) could be used to couple a precursor containing the ethylthio moiety to a dicarboxylic acid, followed by cyclization.
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate then reacts with an amine to form the desired amide bond, releasing a urea (B33335) byproduct. peptide.com Common carbodiimides include dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.compeptide.com
A potential application for the synthesis of a 1-(ethylthio)-substituted pyrrolidinedione precursor could involve:
| Reactant 1 | Reactant 2 | Coupling Agent | Intermediate |
| Succinic acid | S-Ethyl thiohydroxylamine | EDC/DCC | N-(Ethylthio)succinamic acid |
The resulting N-(ethylthio)succinamic acid could then be cyclized to form 2,5-Pyrrolidinedione, 1-(ethylthio)-.
Activation of Precursor Derivatives for Pyrrolidinedione Linkage Formation
The activation of precursor molecules is a key strategy in forming linkages in complex organic molecules. In peptide synthesis, for example, C-terminal thioesters are activated for native chemical ligation. nih.gov This principle of activating a functional group to facilitate bond formation can be applied to the synthesis of N-substituted pyrrolidinediones.
For the synthesis of 2,5-Pyrrolidinedione, 1-(ethylthio)-, a precursor such as succinic anhydride can be activated. The reaction of succinic anhydride with a nucleophile containing the N-(ethylthio) group would lead to the opening of the anhydride ring and the formation of a succinamic acid derivative, which can then be cyclized.
| Precursor | Nucleophile | Product |
| Succinic anhydride | S-Ethyl thiohydroxylamine | N-(Ethylthio)succinamic acid |
The subsequent cyclization of the N-(ethylthio)succinamic acid can be achieved through various dehydrating conditions to yield the final 2,5-Pyrrolidinedione, 1-(ethylthio)-.
An exploration of the synthetic pathways and chemical modifications related to 2,5-Pyrrolidinedione, 1-(ethylthio)- and its derivatives reveals a focus on the versatile chemistry of the succinimide and maleimide core structures. These scaffolds are pivotal in the development of complex molecules, including therapeutic conjugates and novel analogues. Research in this area emphasizes the strategic manipulation of reaction conditions to achieve desired products and the chemical derivatization of the succinimide ring to enhance stability and function.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-10-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNGJSFVRYTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493077 | |
| Record name | 1-(Ethylsulfanyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42839-22-5 | |
| Record name | 1-(Ethylsulfanyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2,5 Pyrrolidinedione, 1 Ethylthio
Influence of the Ethylthio Substituent on Pyrrolidinedione Core Reactivity
The presence of the ethylthio group (-S-CH₂CH₃) directly attached to the nitrogen atom of the pyrrolidinedione ring significantly modulates the core's electronic properties and, consequently, its reactivity. The sulfur atom, being less electronegative than nitrogen and possessing available lone pairs of electrons, can influence the electron density of the succinimide (B58015) ring system.
The N-S bond in N-sulfenylsuccinimides is known to be relatively weak and prone to cleavage, which is a key aspect of their chemistry. This weakness imparts a unique reactivity to the compound, making it a source of an electrophilic ethylthio group. The electron-withdrawing nature of the two carbonyl groups in the pyrrolidinedione ring polarizes the N-S bond, rendering the sulfur atom electron-deficient and thus susceptible to nucleophilic attack. This contrasts with N-alkyl succinimides, where the N-C bond is significantly more stable.
Furthermore, the ethylthio group can influence the acidity of the methylene (B1212753) protons (at the C3 and C4 positions) of the pyrrolidinedione ring, although this effect is generally considered to be less pronounced than the impact on the N-S bond reactivity.
Table 1: Comparison of Bond Polarities in N-Substituted Succinimides
| Bond | Electronegativity Difference (Pauling Scale) | Bond Polarity | General Reactivity |
| N-C (in N-ethylsuccinimide) | ~0.49 | Relatively Low | Stable, less prone to nucleophilic attack at the substituent |
| N-S (in 2,5-Pyrrolidinedione, 1-(ethylthio)-) | ~0.44 | Moderate | Polarized, susceptible to nucleophilic attack at the sulfur atom |
Electrophilic and Nucleophilic Characteristics of 2,5-Pyrrolidinedione, 1-(ethylthio)-
The dual functionality of 2,5-Pyrrolidinedione, 1-(ethylthio)- gives rise to both electrophilic and nucleophilic properties. The primary electrophilic center is the sulfur atom of the ethylthio group. As mentioned, the polarization of the N-S bond makes this sulfur atom a target for various nucleophiles. This electrophilicity is the basis for the use of N-sulfenylsuccinimides as sulfenylating agents in organic synthesis. nih.gov
The compound can also exhibit nucleophilic characteristics. The succinimide anion, which can be formed under basic conditions, is a known nucleophile. researchgate.net The lone pairs on the sulfur atom can also impart nucleophilic character, allowing the molecule to react with strong electrophiles.
The pyrrolidinedione ring itself is a highly reactive moiety. The two carbonyl groups create electrophilic carbon centers that are susceptible to nucleophilic attack. Furthermore, the methylene groups (CH₂) adjacent to the carbonyls have acidic protons and can be deprotonated to form enolates, which are potent nucleophiles. This reactivity is a general feature of succinimide derivatives and is retained in 2,5-Pyrrolidinedione, 1-(ethylthio)-. The reactivity of the pyrrolidinedione core is crucial for its role in various chemical transformations and is a well-established principle in the study of succinimide chemistry.
Specific Reaction Pathways Involving the Thioether Linkage
The thioether linkage is the most reactive site in 2,5-Pyrrolidinedione, 1-(ethylthio)- under many conditions, undergoing reactions such as Michael additions and oxidations.
While the succinimide ring itself does not have a Michael acceptor, the related maleimide (B117702) structure is well-known to undergo Michael additions with thiols. In the context of 2,5-Pyrrolidinedione, 1-(ethylthio)-, the reaction with thiol nucleophiles typically involves the electrophilic sulfur atom of the ethylthio group rather than a Michael addition to the succinimide ring. This reaction proceeds via a nucleophilic substitution at the sulfur atom, leading to the formation of a disulfide and the succinimide anion.
Reaction Scheme: R-SH + EtS-N(CO)₂CH₂CH₂(CO) → R-S-S-Et + HN(CO)₂CH₂CH₂(CO)
This type of reaction is fundamental to the application of N-sulfenylsuccinimides in bio-conjugation and synthetic chemistry, where they act as thiol-reactive electrophiles.
The sulfur atom in the ethylthio group is in a low oxidation state and is therefore susceptible to oxidation. Reaction with common oxidizing agents can lead to the formation of the corresponding sulfoxide or sulfone.
Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide or a peroxy acid, can convert the thioether to a sulfoxide: 2,5-Pyrrolidinedione, 1-(ethylsulfinyl)-
Oxidation to Sulfone: Stronger oxidizing agents, or an excess of the oxidizing agent, can further oxidize the sulfoxide to the corresponding sulfone: 2,5-Pyrrolidinedione, 1-(ethylsulfonyl)-
The oxidation state of the sulfur atom significantly alters the electronic properties and reactivity of the molecule. The resulting sulfoxides and sulfones are more electron-withdrawing, which can impact the stability of the N-S bond and the reactivity of the pyrrolidinedione ring.
Table 2: Oxidation Products of 2,5-Pyrrolidinedione, 1-(ethylthio)-
| Reactant | Oxidizing Agent | Product | Oxidation State of Sulfur |
| 2,5-Pyrrolidinedione, 1-(ethylthio)- | Mild (e.g., H₂O₂) | 2,5-Pyrrolidinedione, 1-(ethylsulfinyl)- | +2 |
| 2,5-Pyrrolidinedione, 1-(ethylthio)- | Strong (e.g., excess H₂O₂) | 2,5-Pyrrolidinedione, 1-(ethylsulfonyl)- | +4 |
Role of 2,5-Pyrrolidinedione, 1-(ethylthio)- in Catalytic Transformations
Current research primarily highlights the use of N-sulfenylsuccinimides, including 2,5-Pyrrolidinedione, 1-(ethylthio)-, as reagents in catalytic transformations rather than as catalysts themselves. nih.gov They are valuable sources of electrophilic sulfur, which can be transferred to a substrate in a reaction catalyzed by a Lewis acid or an organocatalyst. nih.gov
Computational and Theoretical Studies on 2,5 Pyrrolidinedione, 1 Ethylthio
Quantum Chemical Calculations of Electronic Structure and Energetics
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the quantum chemical calculations of 2,5-Pyrrolidinedione, 1-(ethylthio)-. While research exists on the parent molecule, 2,5-pyrrolidinedione (succinimide), and other derivatives, dedicated analyses of the electronic structure and energetics for the 1-(ethylthio)- substituted variant are not publicly available. nih.gov Therefore, detailed discussions on its frontier molecular orbitals, reactivity indices, charge distribution, and electrostatic potential maps are not possible at this time.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
There is no published research specifically detailing the analysis of frontier molecular orbitals (HOMO-LUMO) and reactivity indices for 2,5-Pyrrolidinedione, 1-(ethylthio)-. Such studies are crucial for understanding a molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. Without dedicated computational studies, a quantitative analysis of these properties for the title compound cannot be provided.
Charge Distribution and Electrostatic Potential Maps for Reaction Site Prediction
Specific charge distribution and electrostatic potential maps for 2,5-Pyrrolidinedione, 1-(ethylthio)- have not been reported in the scientific literature. These computational tools are instrumental in predicting the sites susceptible to nucleophilic or electrophilic attack. While general principles of organic chemistry would suggest reactivity at the carbonyl carbons and potential influence from the sulfur atom, precise predictions backed by computational data are currently unavailable.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No molecular dynamics (MD) simulation studies have been published that specifically explore the conformational landscape of 2,5-Pyrrolidinedione, 1-(ethylthio)-. MD simulations are a powerful method for understanding the dynamic behavior and accessible conformations of a molecule, which can influence its biological activity and physical properties. nih.govmdpi.comnih.gov Research on the flexibility of the parent succinimide (B58015) ring suggests that the five-membered ring is not planar and undergoes significant out-of-plane motions like ring-twisting. nih.gov It is plausible that the 1-(ethylthio)- substituent would influence the conformational preferences and dynamics of the pyrrolidinedione ring, but without specific simulation data, this remains a hypothesis.
Mechanistic Elucidation via Computational Modeling
The scientific literature lacks computational studies aimed at elucidating the reaction mechanisms involving 2,5-Pyrrolidinedione, 1-(ethylthio)-. While computational methods have been successfully applied to understand the synthesis mechanisms of other pyrrolidinedione derivatives, this specific compound has not been the subject of such investigations. nih.govrsc.orgresearchgate.net
Transition State Characterization and Reaction Pathway Analysis
There are no available studies that characterize transition states or analyze reaction pathways for reactions involving 2,5-Pyrrolidinedione, 1-(ethylthio)-. This type of analysis is fundamental for understanding reaction kinetics and mechanisms at a molecular level.
Theoretical Prediction of Reaction Selectivity
In the absence of any computational mechanistic studies, there are no theoretical predictions regarding the selectivity (e.g., regioselectivity or stereoselectivity) of reactions involving 2,5-Pyrrolidinedione, 1-(ethylthio)-.
Advanced Analytical Characterization and Quantification of 2,5 Pyrrolidinedione, 1 Ethylthio
Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific spectral data for 2,5-Pyrrolidinedione, 1-(ethylthio)- is not extensively published, expected chemical shifts can be accurately predicted based on data from closely related N-(alkylthio)succinimide and N-(arylthio)succinimide compounds. rsc.org
¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The four protons of the succinimide (B58015) ring's methylene (B1212753) groups (-CH₂CH₂-) are chemically equivalent and should produce a singlet at approximately 2.8 ppm. The ethylthio group (-S-CH₂CH₃) will exhibit a quartet for the methylene protons adjacent to the sulfur atom and a triplet for the terminal methyl protons, with coupling between them.
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the imide group, which are expected to resonate significantly downfield, typically in the range of 176-177 ppm. rsc.org The methylene carbons of the succinimide ring are predicted to appear around 28 ppm. rsc.org The carbons of the ethylthio group will have distinct shifts corresponding to the methylene carbon bonded to sulfur and the terminal methyl carbon.
Table 1: Predicted NMR Chemical Shifts (ppm) for 2,5-Pyrrolidinedione, 1-(ethylthio)-
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Succinimide -CH₂CH₂- | ~2.8 (singlet) | ~28 |
| Succinimide C=O | - | ~176 |
| Ethylthio -S-CH₂- | Quartet | Data not available |
| Ethylthio -CH₃ | Triplet | Data not available |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The FT-IR spectrum of 2,5-Pyrrolidinedione, 1-(ethylthio)- is dominated by the characteristic vibrations of the succinimide ring.
The most prominent features are the stretching vibrations of the two carbonyl (C=O) groups of the imide. These typically give rise to two distinct bands: a symmetric stretching mode and an anti-symmetric stretching mode. For succinimide derivatives, these bands are observed around 1791 cm⁻¹ and 1716 cm⁻¹, respectively. nih.gov Other characteristic bands for the succinimide structure may appear at lower wavenumbers, such as a notable band around 1001 cm⁻¹. researchgate.net The presence of the C-N and C-S bonds will also contribute to the fingerprint region of the spectrum.
Table 2: Characteristic FT-IR Absorption Bands for Succinimide Derivatives**
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Symmetric C=O Stretch | ~1790 | Strong |
| Anti-symmetric C=O Stretch | ~1715 | Very Strong |
| C-N Stretch | Variable | Medium-Strong |
| Succinimide Ring Vibration | ~1000 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2,5-Pyrrolidinedione, 1-(ethylthio)-, which has a molecular weight of 159.21 g/mol , the molecular ion peak (M⁺) would be expected at m/z 159. chemicalbook.com
Electron ionization (EI) would likely induce predictable fragmentation pathways. A primary cleavage event would be the scission of the relatively weak nitrogen-sulfur (N-S) bond. This would result in fragments corresponding to the succinimide radical (m/z 98) and the ethylthio cation (C₂H₅S⁺) at m/z 61, or a succinimidyl cation (m/z 99) and an ethylthio radical. Another probable fragmentation is the loss of the ethyl group (-CH₂CH₃) from the molecular ion, leading to a significant peak at m/z 130 ([M-29]⁺). Further fragmentation of the succinimide ring itself could also occur. libretexts.orgmiamioh.edu
Table 3: Predicted Mass Spectrometry Fragments for 2,5-Pyrrolidinedione, 1-(ethylthio)-**
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 159 | [C₆H₉NO₂S]⁺ | Molecular Ion (M⁺) |
| 130 | [C₄H₄NO₂S]⁺ | Loss of ethyl radical (•C₂H₅) |
| 99 | [C₄H₄NO₂]⁺ | Cleavage of N-S bond |
| 61 | [C₂H₅S]⁺ | Cleavage of N-S bond |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating 2,5-Pyrrolidinedione, 1-(ethylthio)- from complex mixtures, assessing its purity, and performing quantitative analysis. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like N-substituted succinimides. researchgate.netnih.gov In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which serves as a detector, providing mass spectra for identification and quantification.
The analysis of 2,5-Pyrrolidinedione, 1-(ethylthio)- by GC-MS would allow for its separation from starting materials, byproducts, or impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The coupled mass spectrometer would confirm the identity of the eluting peak by matching its mass spectrum with the expected fragmentation pattern, enhancing the reliability of the analysis. nih.gov Quantification can be achieved by creating a calibration curve using standards of known concentration.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For succinimide derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective mode of separation. researchgate.netresearchgate.net
In a typical RP-HPLC setup, 2,5-Pyrrolidinedione, 1-(ethylthio)- would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, as the imide functional group exhibits UV absorbance. This technique allows for the high-resolution separation of the target compound from closely related impurities, making it an excellent tool for purity assessment and quality control. nih.gov
Academic Applications of 2,5 Pyrrolidinedione, 1 Ethylthio in Chemical Synthesis and Materials Science
Strategic Intermediate in the Synthesis of Complex Organic Molecules
The utility of 2,5-Pyrrolidinedione, 1-(ethylthio)- as a strategic intermediate stems from the reactivity of its N-S bond, which can be selectively cleaved. This reactivity allows for the introduction of the ethylthio group into various molecular frameworks or for the succinimide (B58015) moiety to act as a leaving group, facilitating the formation of new chemical bonds.
Precursor for Advanced Chemical Intermediates in Pharmaceutical Research
The pyrrolidine-2,5-dione (succinimide) core is a recognized privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. researchgate.net N-substituted succinimides are key intermediates in the synthesis of various therapeutic agents, including anticonvulsants, anti-inflammatory drugs, and antitumor agents. researchgate.netnih.gov While direct research on 2,5-Pyrrolidinedione, 1-(ethylthio)- in pharmaceutical synthesis is not extensively documented, the principles of using N-thio-succinimides as reagents for sulfur-transfer reactions are well-established. organic-chemistry.orgnih.gov These compounds can act as electrophilic sulfur sources, enabling the formation of sulfur-containing organic molecules, a common feature in many pharmaceutical compounds.
The general synthetic utility of N-substituted succinimides is highlighted by their role in the preparation of hydroxamic acids, which are known inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). mdpi.com The synthesis involves the ring-opening of the succinimide by hydroxylamine. mdpi.com Although this application has been demonstrated with other N-substituted succinimides, it showcases the potential of the succinimide ring in 2,5-Pyrrolidinedione, 1-(ethylthio)- to be transformed into other functional groups relevant to pharmaceutical research.
Table 1: Examples of N-Substituted Succinimide Derivatives in the Synthesis of Biologically Active Compounds
| N-Substituent | Resulting Compound Class | Potential Therapeutic Area |
| Phenyl | N-phenylsuccinimide | Intermediate for hydroxamic acids |
| Alkyl/Aryl | N-alkyl/aryl succinimides | Anticonvulsants, Antimicrobials |
| Thioalkyl/Thioaryl | N-thioalkyl/thioaryl succinimides | Intermediates for sulfur-containing compounds |
This table is illustrative and based on the general applications of N-substituted succinimides.
Building Block for Polymer and Advanced Material Development
Synthesis of Specialty Chemical Reagents and Agrochemicals
The succinimide structure is a component of some agrochemicals, and its derivatives are explored for herbicidal and pesticidal activities. ijcps.orgnih.gov The development of new agrochemicals often relies on the synthesis of novel molecular structures to overcome resistance and improve efficacy. nih.gov N-substituted succinimides can serve as precursors to these more complex molecules. The 1-(ethylthio)- substituent of the target compound could be a key feature for biological activity or could be a handle for further chemical modification in the synthesis of new agrochemical candidates.
N-(Alkylthio)- and N-(arylthio)succinimides are also used as reagents in organic synthesis to introduce sulfur-containing functional groups. oup.comnih.gov These reagents are often more stable and easier to handle than traditional sulfur-transfer reagents like sulfenyl chlorides. organic-chemistry.orgnih.gov Therefore, 2,5-Pyrrolidinedione, 1-(ethylthio)- could potentially be used as a specialty reagent for the ethylthiolation of various organic substrates.
Rational Design and Structure-Reactivity Studies of Pyrrolidinedione Derivatives
The chemical behavior of 2,5-Pyrrolidinedione, 1-(ethylthio)- is intrinsically linked to its molecular structure. Understanding the interplay between the ethylthio substituent and the pyrrolidinedione ring is crucial for its rational application in synthesis and materials science.
Investigation of Substituent Effects on Chemical Transformations
The nature of the substituent on the nitrogen atom of the pyrrolidinedione ring significantly influences its chemical reactivity. rsc.org For instance, the electron-withdrawing or -donating properties of the substituent can affect the electrophilicity of the carbonyl carbons and the stability of the N-substituent bond. In the case of 2,5-Pyrrolidinedione, 1-(ethylthio)-, the sulfur atom adjacent to the nitrogen introduces unique electronic effects.
Structure-activity relationship (SAR) studies on various N-substituted succinimides have shown that modifications to the N-substituent can drastically alter biological activity. nih.govfrontiersin.org While specific SAR studies on 2,5-Pyrrolidinedione, 1-(ethylthio)- are not available, research on related compounds indicates that the nature of the alkyl or aryl group attached to the sulfur atom in N-thiosuccinimides can influence the efficiency of sulfur transfer reactions. researchgate.net
Table 2: Comparison of N-Substituents and Their Potential Influence on Pyrrolidinedione Reactivity
| N-Substituent | Electronic Effect | Potential Impact on Reactivity |
| Alkyl | Electron-donating | May decrease the electrophilicity of the carbonyls. |
| Aryl | Can be electron-donating or -withdrawing | Influences the stability of the N-C bond and ring reactivity. |
| Ethylthio | Sulfur can be a weak σ-donor and π-acceptor | Influences the reactivity of the N-S bond for electrophilic sulfur transfer. |
This table provides a generalized overview of substituent effects.
Development of Chemical Probes and Tools for Research
Succinimide derivatives are frequently used in the development of chemical probes for biological research. semanticscholar.orgnih.gov For example, N-hydroxysuccinimide (NHS) esters are widely used to label proteins and other biomolecules with fluorescent dyes or other tags. nih.gov The reactivity of the succinimide group is key to these applications. While 2,5-Pyrrolidinedione, 1-(ethylthio)- has not been specifically reported as a chemical probe, its structure suggests potential avenues for such applications. The ethylthio group could be modified with a reporter group, or the entire molecule could be used as a scaffold to develop new reactive probes that target specific biological molecules. The development of novel chemical probes is essential for advancing our understanding of complex biological systems. nih.gov
Future Research Avenues for 2,5-Pyrrolidinedione, 1-(ethylthio)-
Given the limited specific research on 2,5-Pyrrolidinedione, 1-(ethylthio)-, a number of promising research avenues can be envisioned. A foundational area for future work would be the development of efficient and scalable synthetic routes to this compound. A detailed study of its fundamental reactivity with a variety of nucleophiles and other reagents would be crucial to unlock its potential in organic synthesis.
Exploration of its utility as an electrophilic ethylthio group transfer reagent is a key area for future investigation. Research could focus on its application in the synthesis of unsymmetrical disulfides, which are challenging to prepare by traditional methods. Its potential in asymmetric synthesis, where the controlled introduction of a sulfur-containing group can create chiral centers, is another exciting possibility.
In materials science , future research could explore the polymerization of 2,5-Pyrrolidinedione, 1-(ethylthio)- or its use as an additive in existing polymer systems. The resulting materials could be evaluated for their optical, thermal, and mechanical properties. Investigating the influence of the ethylthio group on the properties of polymers, such as adhesion, conductivity, and biocompatibility, could lead to the development of new functional materials.
Further research into the biological activity of 2,5-Pyrrolidinedione, 1-(ethylthio)- and its derivatives is also warranted. The succinimide scaffold is present in many compounds with known pharmacological properties. uobasrah.edu.iq Investigating the potential of this specific compound as an antimicrobial, antifungal, or anticancer agent could be a fruitful area of research. uobasrah.edu.iq
Q & A
Q. What are the established synthetic routes for 1-(ethylthio)-2,5-pyrrolidinedione, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting maleic anhydride derivatives with ethylthiol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity. Yield improvements (up to 80%) are achieved by incremental addition of ethylthiol to avoid dimerization .
Q. What spectroscopic techniques are critical for characterizing 1-(ethylthio)-2,5-pyrrolidinedione?
Methodological Answer:
- 1H/13C NMR : Key for confirming the ethylthio substituent (δ ~2.5–3.0 ppm for SCH2CH3) and pyrrolidinedione backbone (δ ~170–180 ppm for carbonyl carbons) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~650 cm⁻¹ (C-S) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethylthio group in nucleophilic or electrophilic environments?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess steric hindrance around the ethylthio group .
- Docking studies : Predict interactions with biomolecules (e.g., proteins) by analyzing binding affinities and steric compatibility .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., using ACD/Labs or ChemDraw) .
- Isotopic labeling : Introduce deuterated analogs to confirm peak assignments in complex spectra .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond lengths and angles .
Biochemical and Functional Studies
Q. What experimental designs are effective for studying the protein-modifying capabilities of 1-(ethylthio)-2,5-pyrrolidinedione?
Methodological Answer:
- Labeling assays : Incubate the compound with target proteins (e.g., BSA) in PBS buffer (pH 7.4) at 37°C. Monitor conjugation via SDS-PAGE with Coomassie staining or fluorescence tagging .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature conditions .
- Proteomic analysis : Employ LC-MS/MS to identify modified residues (e.g., cysteine or lysine) and quantify labeling efficiency .
Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- Stability assays : Incubate the compound in simulated biological fluids (e.g., PBS, serum) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- pH-dependent studies : Test stability across pH 2–10 to identify optimal storage conditions .
- Light/oxygen sensitivity : Conduct experiments under inert atmospheres (N2/Ar) or amber vials to assess photolytic decomposition .
Data Interpretation and Validation
Q. How should researchers statistically analyze variable bioactivity results across cell-based assays?
Methodological Answer:
- Dose-response curves : Use GraphPad Prism to calculate IC50 values and assess reproducibility across triplicate experiments .
- ANOVA/T-test : Identify significant differences between treatment groups (p < 0.05) .
- Confounding factors : Control for cell viability (via MTT assays) and compound solubility (via DLS measurements) to exclude false positives .
Q. What methodologies validate the specificity of 1-(ethylthio)-2,5-pyrrolidinedione in target engagement studies?
Methodological Answer:
- Competitive binding assays : Co-incubate with excess unmodified ligand to confirm displacement of the compound .
- CRISPR/Cas9 knockouts : Use gene-edited cell lines lacking the target protein to verify dependency .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to quantify affinity (KD) and specificity .
Advanced Synthetic Challenges
Q. How can regioselective modifications of the pyrrolidinedione core be achieved without disrupting the ethylthio group?
Methodological Answer:
- Protecting groups : Temporarily mask the ethylthio moiety with tert-butyldimethylsilyl (TBS) groups during oxidation or alkylation steps .
- Microwave-assisted synthesis : Enhance selectivity by reducing reaction times and side reactions .
- Catalytic systems : Use Pd/Cu catalysts for C-H functionalization at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
